N-Substitution Pattern Divergence: N-Ethyl-N-(2-hydroxyethyl) vs. N-(2-Hydroxyethyl) and N,N-Dimethyl Congeners
The target compound bears an N-ethyl-N-(2-hydroxyethyl) tertiary amine (C₁₃H₁₉NO₂, MW 221.29 g/mol), whereas its closest catalogued analog—2-[(2-hydroxyethyl)amino]-1-phenyl-1-propanone (CAS 91247-26-6)—retains a secondary N-(2-hydroxyethyl)amine with no N-ethyl substituent (C₁₁H₁₅NO₂, MW 193.24 g/mol) . A further comparator, 2-(dimethylamino)-1-phenyl-1-propanone, carries an N,N-dimethyl group with no hydroxyl functionality [1]. The N-ethyl-N-(2-hydroxyethyl) pattern introduces a permanent tertiary amine center, a 28.0 g/mol molecular weight increase relative to the secondary amine analog, and a terminal hydroxyl group absent from the N,N-dimethyl variant. In the α-aminophenone transporter pharmacology literature, Shalabi et al. (2017) demonstrated that N-alkyl substitution changes of this magnitude can invert the functional mechanism at monoamine transporters from inhibition to release [2].
| Evidence Dimension | N-substitution pattern and molecular weight |
|---|---|
| Target Compound Data | N-ethyl-N-(2-hydroxyethyl); C₁₃H₁₉NO₂; MW 221.29 g/mol |
| Comparator Or Baseline | Comparator 1: 2-[(2-Hydroxyethyl)amino]-1-phenyl-1-propanone (CAS 91247-26-6) — N-(2-hydroxyethyl); C₁₁H₁₅NO₂; MW 193.24 g/mol . Comparator 2: 2-(Dimethylamino)-1-phenyl-1-propanone — N,N-dimethyl; C₁₁H₁₅NO; MW 177.24 g/mol [1] |
| Quantified Difference | ΔMW = +28.0 g/mol vs. CAS 91247-26-6; ΔMW = +44.1 g/mol vs. N,N-dimethyl analog. Permanent tertiary amine vs. secondary amine in comparator 1; hydroxyl present vs. absent in comparator 2. |
| Conditions | Structural comparison based on catalogued chemical identity; no co-assayed experimental data available. |
Why This Matters
The N-ethyl-N-(2-hydroxyethyl) substitution pattern is structurally unique among commercially catalogued α-aminopropiophenones, precluding direct functional substitution by the simpler secondary amine or N,N-dialkyl analogs without experimental validation.
- [1] PubChem. 2-(Dimethylamino)-1-phenyl-1-propanone. https://pubchem.ncbi.nlm.nih.gov (referenced via structural namespace). View Source
- [2] Shalabi, A. R.; Walther, D.; Baumann, M. H.; Glennon, R. A. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. ACS Chem. Neurosci. 2017, 8 (6), 1397–1403. View Source
